molecular formula C15H15N3O2 B12149684 N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide

Cat. No.: B12149684
M. Wt: 269.30 g/mol
InChI Key: FUCZYYIIIVBUML-BOPFTXTBSA-N
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Description

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridine ring substituted with a carboxamide group and a methoxyphenyl group, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide typically involves the reaction of 4-methoxybenzaldehyde with pyridine-4-carboxamide in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol. The resulting Schiff base is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide stands out due to its specific structural features, such as the presence of both a pyridine ring and a methoxyphenyl group.

Properties

Molecular Formula

C15H15N3O2

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(Z)-1-(4-methoxyphenyl)ethylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O2/c1-11(12-3-5-14(20-2)6-4-12)17-18-15(19)13-7-9-16-10-8-13/h3-10H,1-2H3,(H,18,19)/b17-11-

InChI Key

FUCZYYIIIVBUML-BOPFTXTBSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CC=NC=C1)/C2=CC=C(C=C2)OC

Canonical SMILES

CC(=NNC(=O)C1=CC=NC=C1)C2=CC=C(C=C2)OC

Origin of Product

United States

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